G-5555

Übersicht

Beschreibung

G-5555 ist ein potenter Inhibitor der p21-aktivierten Kinase 1 (PAK1) mit hoher Affinität zu PAK1 und PAK2.

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, darunter die Herstellung von Zwischenverbindungen und deren anschließende Reaktion unter bestimmten Bedingungen. Der Syntheseweg beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren, um die gewünschte chemische Struktur zu erreichen. Industrielle Produktionsmethoden für this compound sind so konzipiert, dass eine hohe Reinheit und Ausbeute erzielt wird, wobei häufig fortschrittliche Techniken wie Chromatographie und Kristallisation zum Einsatz kommen .

Vorbereitungsmethoden

The synthesis of G-5555 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods for this compound are designed to ensure high purity and yield, often involving advanced techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Synthetic Route and Key Reactions

G-5555 is synthesized via a multi-step process involving cyclocondensation, nucleophilic substitutions, and functional group transformations. The synthesis employs stereochemical control and stability-enhancing modifications .

2.2. Methylthio Oxidation

- Reagents : m-CPBA in dichloromethane converts methylthio (-SMe) to sulfoxide/sulfone, enabling SₙAr with methylamine .

- Outcome : Critical for binding affinity; sulfone derivatives improve hinge-region interactions (confirmed by X-ray crystallography, PDB: 5DEY) .

Stability and Degradation Studies

Forced degradation experiments under acidic, basic, and oxidative conditions confirmed the stability of the 1,3-dioxanyl acetal group, addressing initial concerns about hydrolytic cleavage .

Table 2: Stability Profile of this compound

| Condition | Test | Result | Citation |

|---|---|---|---|

| Acidic (pH 1.2) | 24-hour incubation | <5% degradation | |

| Liver microsomes | Half-life (human) | CLₕₑₚ = 9.6 mL/min/kg | |

| Plasma stability | 4-hour exposure | >95% intact |

Selectivity-Driven Modifications

- Gatekeeper region engineering : Halogen substitutions (Cl at position 2) exploit Met344 in PAK1 vs. smaller residues in off-target kinases (e.g., Leu86 in MST3) .

- Back pocket optimization : (2r,5r)-2-methyl-1,3-dioxan-5-amine group minimizes interactions with non-PAK kinases (e.g., SIK2) .

Scale-Up and Process Refinements

- Phthalimide cleavage : Partial deprotection observed during isoindoline-1,3-dione removal, resolved via telescoping without purification .

- Stereochemical control : R,R-configuration of the 1,3-dioxane ring maintained via chiral starting materials .

This synthetic strategy balances potency (PAK1 Kᵢ = 3.7 nM) with pharmacokinetic suitability (72% oral bioavailability in primates) . Subsequent studies have utilized this compound to probe PAK1 signaling in cancer models, validating its utility as a chemical tool .

Wissenschaftliche Forschungsanwendungen

G-5555 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Funktion von PAK1 und verwandten Kinasen zu untersuchen.

Biologie: Wird in zellbasierten Assays eingesetzt, um die Rolle von PAK1 bei verschiedenen zellulären Prozessen zu untersuchen.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen in der Krebstherapie untersucht, insbesondere bei der Hemmung des Tumorwachstums und der -progression.

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf PAK1 und verwandte Signalwege abzielen .

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität von PAK1 und PAK2 durch einen ATP-kompetitiven Mechanismus hemmt. Diese Hemmung stört wichtige Signalwege, die an Zellproliferation, -überleben und -migration beteiligt sind. Zu den molekularen Zielstrukturen von this compound gehören PAK1, PAK2 und PAK3, und seine Wirkung führt zur Modulation von nachgeschalteten Effektoren wie der Mitogen-aktivierten Proteinkinase 1 (MEK1) .

Wirkmechanismus

G-5555 exerts its effects by inhibiting the activity of PAK1 and PAK2 through an ATP-competitive mechanism. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and migration. The molecular targets of this compound include PAK1, PAK2, and PAK3, and its action leads to the modulation of downstream effectors such as mitogen-activated protein kinase 1 (MEK1) .

Vergleich Mit ähnlichen Verbindungen

G-5555 ist einzigartig in seiner hohen Selektivität und Potenz für PAK1 und PAK2 im Vergleich zu anderen ähnlichen Verbindungen. Zu den ähnlichen Verbindungen gehören:

FRAX-1036: Ein weiterer PAK-Inhibitor mit unterschiedlichen Selektivitäts- und Potenzprofilen.

Allosterischer Inhibitor von Novartis: Zielt auf PAK1 durch einen anderen Mechanismus.

AstraZeneca-Inhibitor: Ein weiterer PAK-Inhibitor mit unterschiedlichen chemischen Eigenschaften und Anwendungen

This compound zeichnet sich durch seine optimierten Eigenschaften aus, darunter reduzierte Off-Target-Effekte und verbesserte Pharmakokinetik, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und in potenziellen therapeutischen Anwendungen macht .

Biologische Aktivität

G-5555 is a potent inhibitor of the p21-activated kinases (PAKs), particularly targeting PAK1, PAK2, and PAK3. This compound has garnered attention for its potential therapeutic applications in oncology, especially in the treatment of cancers with PAK1 amplification. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound functions as an ATP-competitive inhibitor with a high affinity for PAK1 (Ki = 3.7 nM) and exhibits selectivity over other kinases. In a comprehensive screening against 235 kinases, this compound demonstrated significant inhibition (IC50 < 50 nM) against only five kinases, confirming its selectivity for the PAK family . The compound's mechanism involves modulating downstream signaling pathways critical for cell proliferation and survival.

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties that suggest good human exposure potential. In studies involving mouse models, it showed low blood clearance (CL = 24.2 mL/min/kg) and a half-life of approximately 53 minutes . Oral bioavailability was reported at 80%, indicating effective systemic absorption when administered orally .

Cell Line Testing

This compound was evaluated across a panel of 23 breast cancer cell lines, particularly focusing on those with PAK1 amplification. The compound exhibited greater growth inhibition in these amplified lines compared to non-amplified counterparts. Notably, in vitro tests revealed:

- Inhibition in PAK1-amplified lines : this compound significantly reduced cell viability in cell lines such as MDA-MB-175.

- Selectivity : It inhibited pMEK S298 with an IC50 of 69 nM, demonstrating effective target engagement within cellular contexts .

Xenograft Models

In vivo efficacy was assessed using xenograft models of non-small cell lung cancer (NSCLC) and breast cancer:

| Study Type | Dose (mg/kg) | Tumor Growth Inhibition (%) | Observations |

|---|---|---|---|

| NSCLC Xenograft | 25 | 60 | Significant tumor growth reduction |

| Breast Cancer Xenograft | 25 | Significant | Acute toxicity observed at higher doses |

In both models, this compound demonstrated substantial tumor growth inhibition at the dose of 25 mg/kg administered twice daily (BID). However, doses exceeding this threshold led to acute cardiovascular toxicity, limiting its clinical development potential .

Toxicity Profile

Despite its efficacy, this compound has been associated with notable toxicity. In studies involving mice:

- Cardiovascular Effects : Doses as low as 10 mg/kg resulted in left ventricular hypertrophy and arrhythmias within ten days .

- Lethality : Single doses of 30 mg/kg were lethal, indicating a narrow therapeutic window and raising concerns about safety in clinical settings .

Case Studies

A case study involving genetically engineered mouse models for Neurofibromatosis Type 2 (NF2) illustrated the potential of this compound to reduce tumor size and extend lifespan when used as part of a combination therapy with other agents targeting different pathways .

Eigenschaften

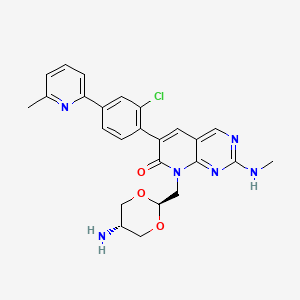

IUPAC Name |

8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCMHWUFWQFPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.